2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
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Description
2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Compounds related to benzothiadiazines and benzoxazines have been synthesized and studied for their chemical properties and transformations. For example, Kalogirou et al. (2021) explored the synthesis and chemistry of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, revealing novel ring transformations under various conditions, highlighting the synthetic versatility of this compound family Kalogirou, A., Kourtellaris, A., & Koutentis, P. (2021). This work demonstrates the potential for generating a wide array of derivatives, possibly including structures similar to the compound , for further scientific exploration.
Biological Evaluation and Potential Applications
Microwave synthesis of chiral N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin/thiazin-3(4H)-ones has been explored by Meng et al. (2013), indicating their potential pharmacological interest due to significant inhibition against Gram-positive bacteria and fungi Meng, L.-j., Zuo, H., Vijaykumar, B., Dupati, G., Choi, K.-M., Jang, K., Yoon, Y.-J., & Shin, D.-S. (2013). This suggests that compounds within this family, including the specific compound , may have potential applications in developing new antimicrobial agents.
Green Synthesis Approaches
The green and efficient synthesis of benzoxazin- and thiazin-related compounds has also been reported, indicating an interest in environmentally friendly synthesis methods for these compounds Nongkhlaw, R., Nongrum, R., Tumtin, S., & Phucho, I. (2019). Such approaches could be applicable to the synthesis of "2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone," offering a sustainable pathway for its production and study.
Properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-6-7-16-15(10-13)21(8-9-25-16)18(22)11-20-12-19-26(23,24)17-5-3-2-4-14(17)20/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENVERRNPHMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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